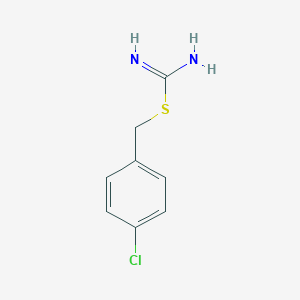

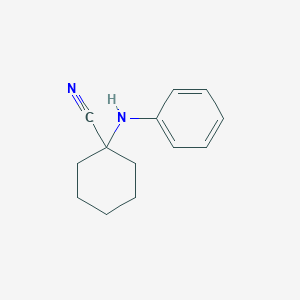

![molecular formula C12H17NO B183782 N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 889949-84-2](/img/structure/B183782.png)

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine”, also known as EMAP or NSD-105, is a chemical compound with potential applications in various fields of research and industry1. It is an amine, a class of compounds that resemble ammonia in which the nitrogen atom can bond up to three hydrogens2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine”. However, propargylamines, a related class of compounds, have been synthesized using solvent-free methods3.Molecular Structure Analysis

The molecular weight of “N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine” is 191.27 g/mol1. Detailed structural analysis would require more specific data or computational chemistry methods.

Chemical Reactions Analysis

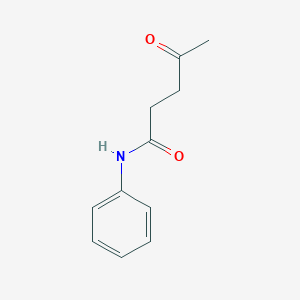

I couldn’t find specific information on the chemical reactions involving “N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine”. However, related compounds such as propargylamines have been studied for their reactivity3.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine” are not fully detailed in the available resources. However, amines in general have properties that depend on the number of carbon-containing groups attached to them5.Aplicaciones Científicas De Investigación

Structural Analysis and Conformational Studies :

- Park, Ramkumar, and Parthiban (2012) investigated the molecular structure and conformation of a compound closely related to "N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine", revealing insights into its molecular geometry and interactions (Park, Ramkumar, & Parthiban, 2012).

Intermolecular Interactions and Crystal Packing :

- Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, focusing on non-hydrogen bonding interactions, which is relevant for understanding the solid-state properties of related compounds (Zhang, Wu, & Zhang, 2011).

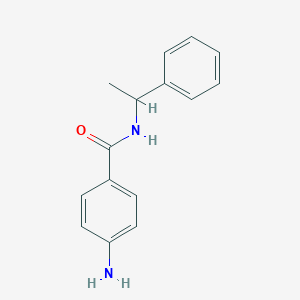

Lipase-Catalyzed Reactions :

- A study by Cammenberg, Hult, and Park (2006) on the lipase-catalyzed N-acylation of 1-phenylethanamine, a reaction related to the synthesis of "N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine", provides insights into the enzyme-catalyzed processes involving similar compounds (Cammenberg, Hult, & Park, 2006).

Antimicrobial Activities :

- Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, which includes structures similar to "N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine", thereby highlighting its potential application in antimicrobial research (Bektaş et al., 2007).

Reductive Amination and Catalysis :

- Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, and Jagadeesh (2018) explored the reductive amination process for synthesizing N-methylated and N-alkylated amines, providing relevant insights for compounds like "N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine" (Senthamarai et al., 2018).

Synthesis of Novel Compounds and Their Applications :

- Lv, Lei, Zhu, Hirai, and Chen (2014) studied an amine-based fullerene derivative, demonstrating the utility of such compounds in organic solar cells, suggesting potential applications for "N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine" in similar contexts (Lv et al., 2014).

Electrophilic Amination :

- Velikorodov, Kutlalieva, Stepkina, Shustova, and Poddubny (2020) investigated the electrophilic amination of certain carbamates, which is relevant for understanding the reactions involving "N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine" (Velikorodov et al., 2020).

Safety And Hazards

Direcciones Futuras

“N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine” could have potential applications in various fields of research and industry1. Further studies could explore its properties and potential uses in more detail.

Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, specific experimental data and further research would be required.

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPQYVFGEBMVQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405924 |

Source

|

| Record name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |

CAS RN |

889949-84-2 |

Source

|

| Record name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)

![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)